molecular formula C16H14O B8173278 2-(Benzyloxy)-4-ethynyl-1-methylbenzene

2-(Benzyloxy)-4-ethynyl-1-methylbenzene

Cat. No.: B8173278
M. Wt: 222.28 g/mol
InChI Key: LLANENYURCIARV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-ethynyl-1-methylbenzene is a substituted benzene derivative featuring a benzyloxy group at position 2, an ethynyl group at position 4, and a methyl group at position 1. The benzyloxy group provides steric bulk and electron-donating effects, while the ethynyl group offers a reactive site for alkyne-based transformations .

Properties

IUPAC Name

4-ethynyl-1-methyl-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-3-14-10-9-13(2)16(11-14)17-12-15-7-5-4-6-8-15/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLANENYURCIARV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(Benzyloxy)-4-ethynyl-1-methylbenzene and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Reactivity
This compound 1-CH₃, 2-OBn, 4-C≡CH C₁₆H₁₄O 222.29 Ethynyl enables cross-coupling; methyl enhances hydrophobicity.
1-(Benzyloxy)-4-ethynylbenzene 1-OBn, 4-C≡CH C₁₅H₁₂O 208.26 Lacks methyl at position 1; lower molar mass; higher melting point (260°C).
2-(Benzyloxy)-1-iodo-4-methylbenzene 1-I, 2-OBn, 4-CH₃ C₁₄H₁₃IO 324.16 Iodo substituent increases molecular weight; prone to nucleophilic substitution.
1-Benzyloxy-2-bromo-4-t-butylbenzene 1-OBn, 2-Br, 4-C(CH₃)₃ C₁₇H₁₉BrO 319.24 Bromine enhances electrophilicity; tert-butyl introduces steric hindrance.
1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene 1-C₄H₉, 4-C≡C-(4-OMePh) C₁₉H₂₀O 264.36 Methoxyphenyl ethynyl group increases electron density; butyl chain boosts lipophilicity.
Benzene, 1-ethyl-4-methoxy-2-methyl 1-C₂H₅, 2-CH₃, 4-OMe C₁₀H₁₄O 150.22 Ethyl and methoxy groups dominate electronic effects; lacks ethynyl reactivity.

Physicochemical Properties

  • Melting Points : 1-(Benzyloxy)-4-ethynylbenzene exhibits a high melting point (260°C) due to symmetrical packing, whereas the tert-butyl group in 1-Benzyloxy-2-bromo-4-t-butylbenzene disrupts crystallization, likely lowering its melting point.
  • Lipophilicity : The butyl chain in 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene and the methyl group in the target compound increase logP values, favoring solubility in organic solvents.

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